Cas no 2138106-19-9 (N-[5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl]-2-nitrobenzene-1-sulfonamide)
N-[5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl]-2-nitrobenzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 2138106-19-9
- N-[5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl]-2-nitrobenzene-1-sulfonamide
- EN300-1169942
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- Inchi: 1S/C10H11N5O5S/c11-6-5-9-12-10(13-20-9)14-21(18,19)8-4-2-1-3-7(8)15(16)17/h1-4H,5-6,11H2,(H,13,14)
- InChI Key: AYQJPRLWIMBDJG-UHFFFAOYSA-N
- SMILES: S(C1C=CC=CC=1[N+](=O)[O-])(NC1=NOC(CCN)=N1)(=O)=O
Computed Properties
- Exact Mass: 313.04808964g/mol
- Monoisotopic Mass: 313.04808964g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 461
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 165Ų
N-[5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl]-2-nitrobenzene-1-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1169942-1.0g |
2138106-19-9 | 1g |
$0.0 | 2023-06-08 | |||
| Enamine | EN300-1169942-50mg |
2138106-19-9 | 50mg |
$864.0 | 2023-10-03 | |||
| Enamine | EN300-1169942-100mg |
2138106-19-9 | 100mg |
$904.0 | 2023-10-03 | |||
| Enamine | EN300-1169942-250mg |
2138106-19-9 | 250mg |
$946.0 | 2023-10-03 | |||
| Enamine | EN300-1169942-500mg |
2138106-19-9 | 500mg |
$987.0 | 2023-10-03 | |||
| Enamine | EN300-1169942-1000mg |
2138106-19-9 | 1000mg |
$1029.0 | 2023-10-03 | |||
| Enamine | EN300-1169942-2500mg |
2138106-19-9 | 2500mg |
$2014.0 | 2023-10-03 | |||
| Enamine | EN300-1169942-5000mg |
2138106-19-9 | 5000mg |
$2981.0 | 2023-10-03 | |||
| Enamine | EN300-1169942-10000mg |
2138106-19-9 | 10000mg |
$4421.0 | 2023-10-03 |
N-[5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl]-2-nitrobenzene-1-sulfonamide Related Literature
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on N-[5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl]-2-nitrobenzene-1-sulfonamide
Research Briefing on N-[5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl]-2-nitrobenzene-1-sulfonamide (CAS: 2138106-19-9)
Recent studies on the compound N-[5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl]-2-nitrobenzene-1-sulfonamide (CAS: 2138106-19-9) have revealed its potential as a novel scaffold in medicinal chemistry, particularly in the development of enzyme inhibitors and targeted therapies. This sulfonamide derivative, characterized by its unique 1,2,4-oxadiazole core, has attracted attention due to its structural versatility and promising biological activity profiles. Emerging research indicates its applicability in modulating key cellular pathways, making it a compound of significant interest in drug discovery programs.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy as a selective inhibitor of carbonic anhydrase IX, an enzyme overexpressed in hypoxic tumor environments. The research team utilized structure-activity relationship (SAR) analysis to optimize the molecule's binding affinity, achieving nanomolar inhibition constants through strategic modifications of the oxadiazole and sulfonamide moieties. These findings suggest potential applications in cancer therapeutics, particularly for tumors resistant to conventional treatments.
Further investigations have explored the compound's pharmacokinetic properties, with a focus on its metabolic stability and membrane permeability. In vitro ADME studies conducted by pharmaceutical research groups have shown favorable characteristics, including moderate plasma protein binding and acceptable metabolic clearance rates. These properties, combined with the compound's synthetic accessibility, position it as a promising lead for further preclinical development.
The mechanism of action studies have revealed that N-[5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl]-2-nitrobenzene-1-sulfonamide exhibits a dual mode of action in certain biological systems. Beyond its enzyme inhibitory effects, the compound has demonstrated the ability to modulate reactive oxygen species (ROS) levels in cellular models, suggesting potential applications in oxidative stress-related disorders. This multifaceted activity profile has spurred interest in developing derivatives with enhanced specificity for various therapeutic targets.
Current research directions include the exploration of structural analogs to improve target selectivity and reduce potential off-target effects. Several research groups have reported successful modifications of the parent compound, yielding derivatives with improved potency against specific biological targets while maintaining favorable drug-like properties. These developments highlight the compound's versatility as a chemical scaffold in medicinal chemistry.
The synthetic accessibility of N-[5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl]-2-nitrobenzene-1-sulfonamide has facilitated extensive structure-activity relationship studies. Recent publications detail efficient synthetic routes that enable rapid generation of analog libraries, accelerating the drug discovery process. These methodologies typically involve convergent synthesis strategies that allow for modular assembly of the oxadiazole core and subsequent functionalization of the sulfonamide moiety.
Looking forward, research efforts are focusing on advancing selected derivatives through preclinical development stages. The compound's unique chemical features and demonstrated biological activities position it as a valuable asset in the ongoing search for novel therapeutic agents. Continued investigation of its pharmacological properties and potential clinical applications is expected to yield significant insights in the coming years.
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